1-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by its complex structure, which combines a naphthalene moiety with a phenyl group substituted with a trifluoromethoxy functional group. Its molecular formula is , indicating the presence of 17 carbon atoms, 11 hydrogen atoms, three fluorine atoms, and one oxygen atom. This compound is notable for its aromatic properties and potential applications in various chemical and biological contexts .
The chemical behavior of 1-(4-(Trifluoromethoxy)phenyl)naphthalene is influenced by its aromatic structure. It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group, which can affect the reactivity of the aromatic rings. Additionally, this compound may undergo nucleophilic substitutions or coupling reactions, particularly involving the naphthalene component, which is known for its reactivity in such transformations .
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)naphthalene can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for variations based on available starting materials and desired yields .
1-(4-(Trifluoromethoxy)phenyl)naphthalene has potential applications in various fields:
Several compounds share structural similarities with 1-(4-(Trifluoromethoxy)phenyl)naphthalene. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Naphthalene | Two fused benzene rings | Basic structure; known for its aromatic properties |
| 4-Trifluoromethoxyphenol | Phenolic structure with trifluoromethyl group | Exhibits different reactivity due to hydroxyl group |
| 1-(4-Methoxyphenyl)naphthalene | Similar naphthalene backbone with methoxy substitution | Different electronic properties due to methoxy group |
| Fluoroaromatic compounds | Various substitutions on aromatic rings | Often exhibit unique reactivity profiles |
The uniqueness of 1-(4-(Trifluoromethoxy)phenyl)naphthalene lies in its combination of a trifluoromethoxy group with a naphthalene core, which may impart distinct electronic properties and biological activities compared to other similar compounds .
The IUPAC designation 1-(4-(Trifluoromethoxy)phenyl)naphthalene specifies a naphthalene core (bicyclic C10H8) substituted at the 1-position by a phenyl group bearing a trifluoromethoxy (-OCF3) moiety at its para position. This nomenclature adheres to the priority rules for numbering substituents to achieve the lowest possible locants.
The molecular formula, C17H11F3O, arises from the union of naphthalene (C10H8) with a 4-(trifluoromethoxy)phenyl group (C7H5F3O). X-ray crystallographic studies of analogous naphthalene derivatives reveal planar geometries with dihedral angles <10° between aromatic systems, suggesting significant π-conjugation. The trifluoromethoxy group adopts a conformation where the CF3 moiety lies orthogonal to the phenyl ring to minimize steric strain.
Nuclear Magnetic Resonance (NMR) spectra of related compounds show characteristic patterns: